molecular formula C27H35O8P B14251684 1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate CAS No. 184302-43-0

1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate

Cat. No.: B14251684
CAS No.: 184302-43-0
M. Wt: 518.5 g/mol
InChI Key: OQHBRECIPUECRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple methoxyethoxy groups attached to a phenyl ring, which is further phosphorylated The hydrate form indicates the presence of water molecules in its crystalline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate typically involves multiple steps. One common method includes the reaction of benzyl azide with dimethyl phenylphosphonite under anhydrous conditions and an argon atmosphere. The reaction mixture is stirred at room temperature for an extended period, followed by the addition of water to complete the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified through crystallization or chromatography techniques to obtain the hydrate form.

Chemical Reactions Analysis

Types of Reactions

1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.

Scientific Research Applications

1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate involves its interaction with specific molecular targets and pathways. The phosphoryl group can interact with enzymes or receptors, modulating their activity. The methoxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate is unique due to its specific arrangement of methoxyethoxy groups and the presence of a phosphoryl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

184302-43-0

Molecular Formula

C27H35O8P

Molecular Weight

518.5 g/mol

IUPAC Name

1-bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate

InChI

InChI=1S/C27H33O7P.H2O/c1-29-16-19-32-22-10-4-7-13-25(22)35(28,26-14-8-5-11-23(26)33-20-17-30-2)27-15-9-6-12-24(27)34-21-18-31-3;/h4-15H,16-21H2,1-3H3;1H2

InChI Key

OQHBRECIPUECRM-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC=C1P(=O)(C2=CC=CC=C2OCCOC)C3=CC=CC=C3OCCOC.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.